



Application Notes and Protocols for Characterizing NHC-Phosphate Binding using NMR Spectroscopy

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Compound of Interest		
Compound Name:	NHC-diphosphate	
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Introduction

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and catalysis. Their strong σ -donating ability and tunable steric and electronic properties make them attractive for a variety of applications. The interaction of NHCs with phosphate groups is of significant interest in biological chemistry and drug development, as phosphate moieties are ubiquitous in biological systems, forming the backbone of DNA and RNA and playing a crucial role in cellular signaling and energy metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed atomic-level information about molecular structure, dynamics, and interactions in solution. This document provides detailed application notes and protocols for the characterization of NHC-phosphate binding using NMR spectroscopy.

Principles of NMR Spectroscopy in Studying NHC-Phosphate Binding

NMR spectroscopy can be used to probe the binding of NHCs to phosphates by monitoring changes in the NMR parameters of both the NHC and the phosphate upon complexation. The key NMR nuclei for these studies are ¹H, ¹³C, and ³¹P.



- ¹H NMR: The proton chemical shifts of the NHC, particularly the proton at the C2 position (the carbene carbon), are sensitive to the electronic environment. Upon binding to a phosphate, changes in the chemical shift of this and other protons on the NHC can be observed, providing evidence of an interaction.
- ¹³C NMR: The chemical shift of the carbene carbon (C2) in the ¹³C NMR spectrum is a direct probe of the electronic state of the carbene. Binding to a phosphate will perturb the electron density at this carbon, leading to a change in its chemical shift.
- ³¹P NMR: As a 100% naturally abundant, spin-1/2 nucleus, ³¹P is an excellent probe for studying phosphate-containing systems.[1] The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical and electronic environment.[2][3] Upon interaction with an NHC, the ³¹P chemical shift of the phosphate will change, providing direct evidence of binding and information about the nature of the interaction.[4] The magnitude of this change can be correlated with the strength of the interaction.

NMR Titration: By systematically adding one binding partner (e.g., the phosphate) to a solution of the other (e.g., the NHC) and recording NMR spectra at each addition, a binding isotherm can be constructed by plotting the change in chemical shift against the molar ratio of the two species. Fitting this curve allows for the determination of the binding constant (Ka) and the stoichiometry of the complex.[5][6]

Data Presentation: Quantitative Analysis of NHC-Phosphinidene Adducts

While direct quantitative data for non-covalent NHC-phosphate binding is not extensively available in the literature, data from the closely related NHC-phosphinidene adducts can serve as a valuable reference for understanding the influence of NHC structure on the ³¹P NMR chemical shift. In these adducts, a formal double bond exists between the NHC and the phosphorus atom, representing a strong interaction. The principles of how the electronic properties of the NHC affect the ³¹P chemical shift are transferable to the weaker, non-covalent interactions with phosphates.



NHC Ligand	Adduct	³¹ P Chemical Shift (δ) in ppm	Reference
1,3-dimesitylimidazol- 2-ylidene (IMes)	IMes=PPh	-23.0	[7]
1,3-bis(2,6- diisopropylphenyl)imid azol-2-ylidene (IPr)	IPr=PPh	-21.5	[7]
1,3-di-tert- butylimidazol-2- ylidene (ItBu)	ltBu=PPh	-1.5	[7]
1,3- dicyclohexylimidazol- 2-ylidene (ICy)	ICy=PPh	-31.1	[7]
1,3,4,5- tetramethylimidazol-2- ylidene (IMe ₄)	IMe4=PPh	-53.5	

Note: The chemical shifts are reported for the NHC-phenylphosphinidene adducts. The interaction with a phosphate anion is expected to be weaker and result in smaller, yet significant, changes in the ³¹P chemical shift of the phosphate.

Experimental Protocols

Protocol 1: General Procedure for ¹H and ³¹P NMR Titration to Determine Binding Affinity

This protocol outlines the steps for a standard NMR titration experiment to determine the binding constant between an NHC and a phosphate species.

- Sample Preparation:
 - Prepare a stock solution of the NHC in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or d₀-DMSO) at a known concentration (typically in the range of 1-10 mM).



- Prepare a stock solution of the phosphate guest (e.g., a tetra-n-butylammonium salt of the phosphate to ensure solubility) in the same deuterated solvent at a concentration that is 10-20 times higher than the NHC solution.
- Transfer a precise volume (e.g., 500 μL) of the NHC solution to an NMR tube.

NMR Data Acquisition:

- Acquire a ¹H and a ³¹P{¹H} NMR spectrum of the NHC solution alone. This is the "zero-point" spectrum.
- Add a small, precise aliquot of the concentrated phosphate solution to the NMR tube containing the NHC solution.
- After thorough mixing, acquire another set of ¹H and ³¹P{¹H} NMR spectra.
- Repeat the addition of the phosphate solution in small increments, acquiring spectra after each addition, until the chemical shifts of the NHC and/or phosphate signals no longer change significantly, indicating saturation of the binding. Typically, 10-15 data points are sufficient.

Data Analysis:

- For each spectrum, determine the chemical shift of one or more well-resolved protons on the NHC and the chemical shift of the phosphate in the ³¹P spectrum.
- \circ Calculate the change in chemical shift ($\Delta\delta$) for each signal relative to the initial spectrum.
- $\circ~$ Plot $\Delta\delta$ as a function of the molar ratio of phosphate to NHC.
- Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using nonlinear regression analysis to extract the binding constant (Ka).[5][6]

Protocol 2: Determination of Stoichiometry using the Method of Continuous Variations (Job's Plot)

The Job's plot is a graphical method used to determine the stoichiometry of a binding event.



Sample Preparation:

- Prepare stock solutions of the NHC and the phosphate guest at the same concentration in the same deuterated solvent.
- Prepare a series of samples in NMR tubes where the total molar concentration of the NHC and the phosphate is kept constant, but their mole fractions are varied systematically. For example, prepare samples with mole fractions of the NHC ranging from 0.1 to 0.9 in 0.1 increments.

• NMR Data Acquisition:

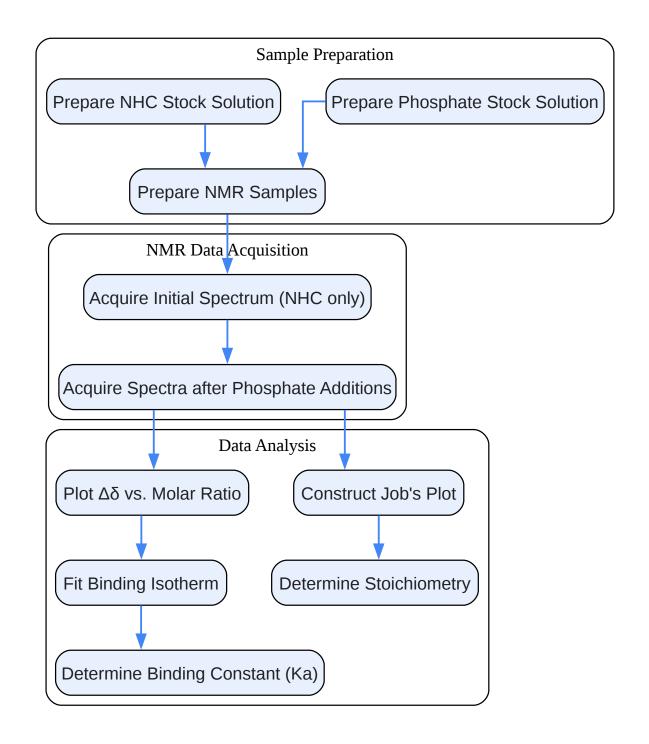
• Acquire a ¹H or ³¹P{¹H} NMR spectrum for each sample in the series.

Data Analysis:

- Identify a signal (either from the NHC in the ¹H spectrum or the phosphate in the ³¹P spectrum) that shows a significant change in chemical shift upon binding.
- o For each sample, calculate the value of $\Delta\delta$ * [Guest], where $\Delta\delta$ is the change in chemical shift of the observed nucleus relative to its unbound state, and [Guest] is the concentration of the species being titrated in (the one with the varying mole fraction).
- Plot this value ($\Delta\delta$ * [Guest]) on the y-axis against the mole fraction of the guest on the x-axis.
- The mole fraction at which the plot shows a maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.[1][8][9]

Mandatory Visualizations

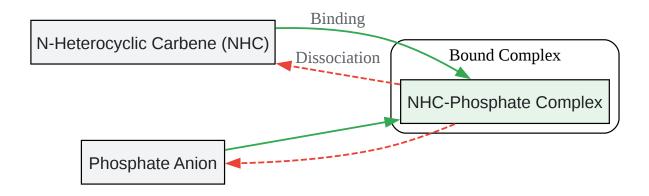




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Caption: Experimental workflow for NMR titration and Job's plot analysis.





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Caption: Equilibrium between unbound NHC and phosphate and the bound complex.

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